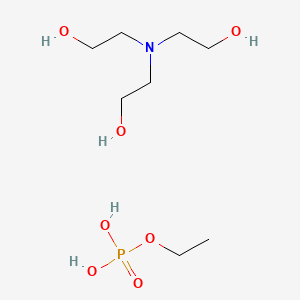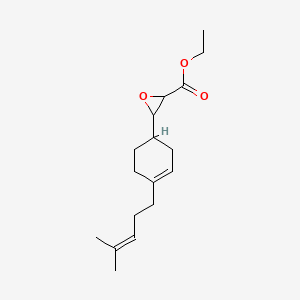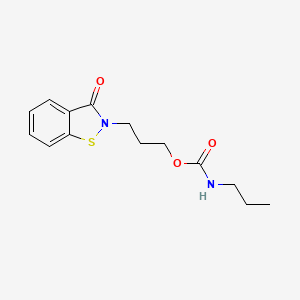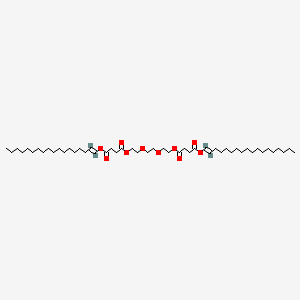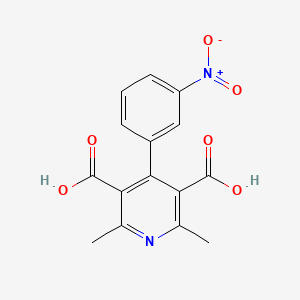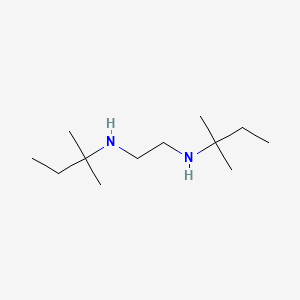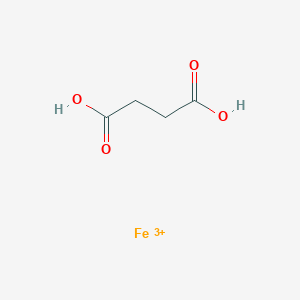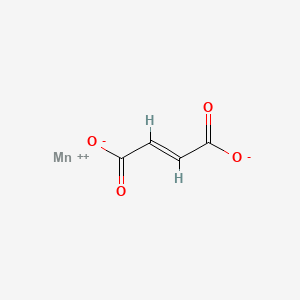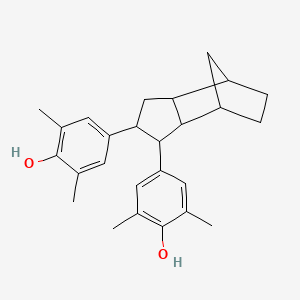
4,4'-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with 2,6-xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties.
科学的研究の応用
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in chemical reactivity, biological activity, or physical properties. The exact mechanism depends on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) include:
- 4,7-Methano-1H-indene, octahydro-
- Tricyclodecane dimethanol dimethacrylate
- Tetrahydrodicyclopentadiene
Uniqueness
What sets 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) apart from these similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
特性
CAS番号 |
93924-02-8 |
|---|---|
分子式 |
C26H32O2 |
分子量 |
376.5 g/mol |
IUPAC名 |
4-[3-(4-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-19(8-14(2)25(13)27)22-12-21-17-5-6-18(11-17)23(21)24(22)20-9-15(3)26(28)16(4)10-20/h7-10,17-18,21-24,27-28H,5-6,11-12H2,1-4H3 |
InChIキー |
NTNHMKQNPOAEHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C2CC3C4CCC(C4)C3C2C5=CC(=C(C(=C5)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



